molecular formula C22H21ClN4 B024694 2,3,5-Tris(p-tolyl)tetrazolium Chloride CAS No. 103538-50-7

2,3,5-Tris(p-tolyl)tetrazolium Chloride

Cat. No. B024694
M. Wt: 376.9 g/mol
InChI Key: NFMLFLZWGCMISV-UHFFFAOYSA-M
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Description

2,3,5-Tris(p-tolyl)tetrazolium Chloride is a redox-sensitive tetrazolium salt . It is colorless in its oxidized form and turns deep red when reduced by microorganisms, due to the formation of formazan .


Chemical Reactions Analysis

2,3,5-Tris(p-tolyl)tetrazolium Chloride is a redox indicator. In living cells, it is reduced to a deep red, water-insoluble compound (formazan) due to the activity of various dehydrogenases . These enzymes are important in the oxidation of organic compounds and thus cellular metabolism .


Physical And Chemical Properties Analysis

2,3,5-Tris(p-tolyl)tetrazolium Chloride is a white crystalline powder . It is soluble in water, ethanol, and acetone but insoluble in ether .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also toxic to the respiratory system . Therefore, it is recommended to avoid ingestion, inhalation, and contact with skin, eyes, and clothing .

properties

IUPAC Name

2,3,5-tris(4-methylphenyl)tetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N4.ClH/c1-16-4-10-19(11-5-16)22-23-25(20-12-6-17(2)7-13-20)26(24-22)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMLFLZWGCMISV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tris(p-tolyl)tetrazolium Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 2
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 3
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 4
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 5
2,3,5-Tris(p-tolyl)tetrazolium Chloride
Reactant of Route 6
2,3,5-Tris(p-tolyl)tetrazolium Chloride

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